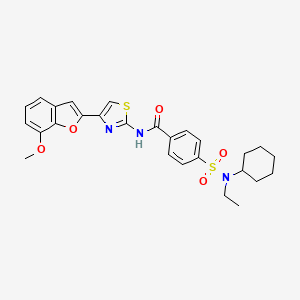

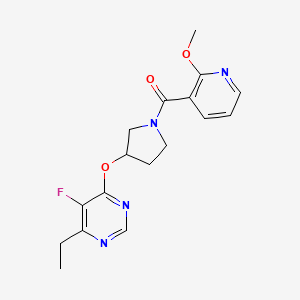

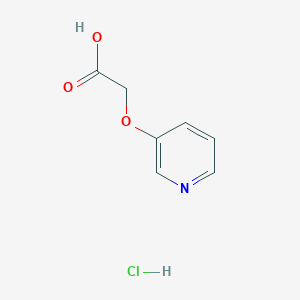

![molecular formula C16H12O3 B2695902 Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]- CAS No. 1208395-99-6](/img/structure/B2695902.png)

Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-” is used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .

It is a multi-functional building block used in various chemical reactions, particularly in click chemistry .

Molecular Structure Analysis

The empirical formula of this compound is C16H12O3 . It has a molecular weight of 252.26 .Chemical Reactions Analysis

This compound is used in chemical probe synthesis . When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 448.1±40.0 °C and a predicted density of 1.220±0.06 g/cm3 . The compound should be stored at -20°C .Applications De Recherche Scientifique

Chemical Probe Synthesis

This compound is used for chemical probe synthesis . It is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .

Biological Target Modification

When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Downstream Applications via Alkyne Tag

The alkyne tag in the compound provides potential for downstream applications .

Click Chemistry

The compound is suitable for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of its reactions .

Synthesis of Photoaffinity Photoprobes

The compound is used in the synthesis of clickable photoaffinity photoprobes . These probes act as ligands and allosteric modulators for G-protein coupled receptors, specifically glutamate receptor 5 .

Mécanisme D'action

Target of Action

The primary target of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is G-protein coupled receptors, specifically the glutamate receptor 5 . These receptors play a crucial role in transmitting signals in the brain and are involved in various physiological processes.

Mode of Action

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone interacts with its targets through a unique mechanism. It is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target .

Biochemical Pathways

It is known that the compound can influence the signaling of glutamate receptor 5, potentially affecting downstream effects related to this receptor’s function .

Result of Action

The molecular and cellular effects of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone’s action are largely dependent on the specific biological target it modifies. Given its mechanism of action, it is likely that the compound could induce significant changes in cellular signaling and function .

Orientations Futures

Propriétés

IUPAC Name |

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKIHDJSIXVMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

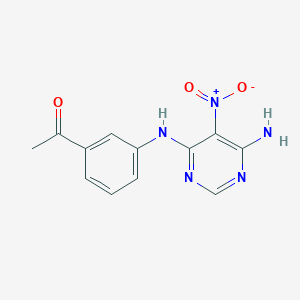

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

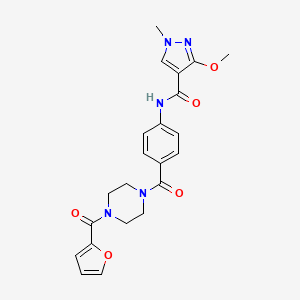

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)

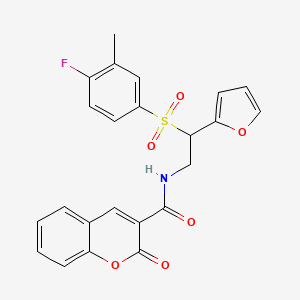

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)